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molecular formula C16H22N2O5 B1643438 Methyl 3-((2-(tert-butoxycarbonylamino)ethyl)carbamoyl)benzoate

Methyl 3-((2-(tert-butoxycarbonylamino)ethyl)carbamoyl)benzoate

Cat. No. B1643438
M. Wt: 322.36 g/mol
InChI Key: UVKICFCNBJBQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929120

Procedure details

A solution of methyl 3-carboxybenzoate (16-3) (Aldrich) (0.9 g, 5 mmol), 16-2 (0.8 g, 5 mmol), and HOBT (0.74 g, 5.5 mmol) in DMF (20 ml) was treated with Et3N (1.0 g, 10 mmol) followed by EDC (1.15 g, 6.0 mmol). After stirring for 16 h the solvent was removed, the residue was taken up in H2O (100 mL), and extracted with 3×75 ml portions of EtOAc. The organic extract was washed consecutively with 10% KHSO4, brine, satd. NaHCO3, brine, and dried (Na2SO4). Solvent removal gave a residue that was purified by flash chromatography (silica, 95% hexanes/EtOAc) to give crude 16-4. This was further purified by chromatography (silica, 70%/acetone/hexanes) to give pure 16-4.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([OH:3])=O.[C:14]([NH:21][CH2:22][CH2:23][NH2:24])([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C1C=CC2N(O)N=NC=2C=1.CCN(CC)CC.C(Cl)CCl>CN(C=O)C>[C:14]([NH:21][CH2:22][CH2:23][NH:24][C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])=[O:3])([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:15]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN
Name
Quantity
0.74 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
C(CCl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 h the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×75 ml portions of EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed consecutively with 10% KHSO4, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, brine, and dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
gave a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, 95% hexanes/EtOAc)
CUSTOM
Type
CUSTOM
Details
to give crude 16-4
CUSTOM
Type
CUSTOM
Details
This was further purified by chromatography (silica, 70%/acetone/hexanes)
CUSTOM
Type
CUSTOM
Details
to give pure 16-4

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(=O)(OC(C)(C)C)NCCNC(=O)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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